molecular formula C11H10FN3 B13315829 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

Katalognummer: B13315829
Molekulargewicht: 203.22 g/mol
InChI-Schlüssel: SPLFWMBFAZNOAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₁H₁₀FN₃ and a molecular weight of 203.22 g/mol It is characterized by the presence of a fluorine atom attached to an aniline ring, which is further substituted with a pyrimidin-5-ylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline typically involves the reaction of 2-fluoroaniline with pyrimidin-5-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the production of high-purity product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-(pyrimidin-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the aniline ring enhances the compound’s binding affinity to these targets, thereby modulating their activity. The pyrimidin-5-ylmethyl group further contributes to the compound’s specificity and potency by facilitating interactions with complementary binding sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-(pyrimidin-5-ylmethyl)aniline
  • 2-bromo-N-(pyrimidin-5-ylmethyl)aniline
  • 2-iodo-N-(pyrimidin-5-ylmethyl)aniline

Uniqueness

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C11H10FN3

Molekulargewicht

203.22 g/mol

IUPAC-Name

2-fluoro-N-(pyrimidin-5-ylmethyl)aniline

InChI

InChI=1S/C11H10FN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2

InChI-Schlüssel

SPLFWMBFAZNOAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)NCC2=CN=CN=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.